5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one
Description
Properties
IUPAC Name |
5,6-dimethyl-2H-imidazo[4,5-e][1,2,4]triazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-7-4-5(11(3)2)8-6(12)10-9-4/h1-2H3,(H,8,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDPJPATXPBTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=O)N=C2N1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80764552 | |
| Record name | 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80764552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112798-22-8 | |
| Record name | 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80764552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetic anhydride, which leads to the formation of the desired compound through a series of cyclization and dehydration steps .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce fully saturated derivatives .
Scientific Research Applications
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Detailed studies on its binding affinity and specificity are crucial for elucidating its mechanism of action .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Imidazo[4,5-e][1,2,4]triazin-3-one vs. Imidazo[2,1-c][1,2,4]triazin-6(7H)-one The compound in (7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one) shares a triazinone core but differs in fusion positions (imidazo[2,1-c] instead of [4,5-e]). The diphenyl groups in enhance lipophilicity, whereas the dimethyl groups in the target compound may improve metabolic stability .
- Imidazo[4,5-e]triazinone vs. Thiazolo[4,5-e]triazolo[1,5-c]pyrimidine Thiazolo-triazolo-pyrimidine derivatives () replace the imidazole ring with a thiazole and incorporate an additional triazole ring. These modifications broaden π-π stacking interactions and introduce sulfur atoms, which can enhance binding to metal ions or cysteine residues in enzymes. The target compound’s oxygen-rich triazinone core may favor hydrogen bonding in polar environments .
Substituent Effects
Methyl vs. Phenyl Groups
The 5,6-dimethyl groups in the target compound reduce steric hindrance compared to bulkier substituents like the 7,7-diphenyl groups in . Methyl groups typically increase lipophilicity (logP) moderately, whereas phenyl groups significantly enhance it but may reduce solubility. For instance, the diphenyl derivative in showed antifungal activity, suggesting that bulky substituents might improve membrane penetration in microbial targets .- Thioxo vs. Oxo Functional Groups The compound in (5,7-dimethyl-4a,7a-diphenyl-3-thioxo derivative) replaces the triazinone’s oxo group with a thioxo (S=O) moiety. Thioxo groups increase electron-withdrawing effects and may alter tautomeric equilibria, impacting reactivity. Such substitutions are common in kinase inhibitors, where sulfur participates in hydrophobic interactions .
Base-Induced Rearrangement ()
The synthesis of imidazo[4,5-e]thiazino[2,3-c][1,2,4]triazines via KOH-mediated rearrangement () highlights a pathway applicable to fused triazinones. Similar conditions (excess base in methanol) could be adapted for the target compound, using substituted imidazole precursors. For example, hydrolysis of hydrazinyl intermediates followed by cyclization might yield the triazinone core .
Cyclization with Hydrazonoyl Halides ()
demonstrates the use of hydrazonoyl halides to construct imidazo-triazinones. This method could be modified for dimethyl-substituted precursors to access the target compound. The reaction’s efficiency depends on the electronic effects of substituents; electron-donating methyl groups may accelerate cyclization .
Anticancer Potential
Isoxazolo[4,5-e][1,2,4]triazepine derivatives () exhibit potent anticancer activity, with compound 21 (6-acetyl-8-phenyl-5-isopropyl derivative) showing broad-spectrum inhibition across tumor cell lines. While the target compound lacks a triazepine ring, its triazinone core may similarly intercalate DNA or inhibit kinases, depending on substituent positioning .
Antimicrobial Properties
The 7,7-diphenyl derivative in displayed antifungal and antibacterial activity, attributed to phenyl groups enhancing membrane disruption. The dimethyl analog’s smaller substituents might reduce toxicity while retaining activity against specific pathogens, though this requires experimental validation .
Receptor Modulation
Thiazolo-triazolo-pyrimidines () act as A2A adenosine receptor antagonists. The target compound’s imidazole nitrogen atoms could similarly coordinate to receptor pockets, with methyl groups fine-tuning selectivity .
Physicochemical and Structural Data
Crystallography and Computational Analysis
SHELX software () is widely used for crystallographic refinement of similar heterocycles. For example, the structure of compound 5a in was confirmed via X-ray diffraction. If crystallized, the target compound’s bond lengths and angles could be compared to analogs to predict stability and reactivity .
Molecular Properties
- Molecular Weight and Solubility : The target compound (C₆H₈N₄O) has a lower molecular weight (~168 g/mol) than diphenyl or thioxo analogs (e.g., ~350 g/mol for ), suggesting better aqueous solubility.
- logP Predictions : Methyl groups likely result in a logP of ~1.5, balancing lipophilicity and solubility, whereas phenyl-substituted analogs (e.g., ) have logP > 3 .
Biological Activity
5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article examines its biological activity, synthesis methods, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : 5,6-dimethyl-2H-imidazo[4,5-e][1,2,4]triazin-3-one
- Molecular Formula : C₆H₇N₅O
- Molecular Weight : 165.15 g/mol
- CAS Number : 112798-22-8
The compound features a fused ring system that includes imidazole and triazine moieties. Its unique structure contributes to its biological activity by allowing interactions with various molecular targets such as enzymes and receptors.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetic anhydride. This process involves several steps including cyclization and dehydration to yield the final product .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. These interactions may inhibit enzymatic activity or alter receptor functions. Detailed studies on binding affinities are crucial for understanding its mechanism of action .
Antitumor Activity
Preliminary investigations suggest potential antitumor activity associated with imidazole derivatives. The structure–activity relationship (SAR) analysis indicates that modifications in the chemical structure can enhance cytotoxic effects against cancer cells . For instance:
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Anticancer |
| Compound B | 1.98 ± 1.22 | Anticancer |
Neuropharmacological Effects
Some studies have reported that imidazole derivatives can exhibit dopaminergic and serotonergic activities. Although specific data for this compound is scarce, related compounds have demonstrated these effects in animal models .
Case Studies
Case Study 1: Antimicrobial Testing
In a study evaluating various imidazole derivatives for antimicrobial properties against E. coli and S. aureus, compounds similar to this compound showed significant inhibition zones when tested in agar diffusion assays.
Case Study 2: Anticancer Activity
A series of synthesized imidazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications led to enhanced activity compared to standard chemotherapeutics.
Q & A
Q. Q1: What are the standard synthetic methodologies for 5,6-Dimethyl-2,5-dihydro-3H-imidazo[4,5-e][1,2,4]triazin-3-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclization reactions of substituted imidazole precursors with triazine derivatives. Key steps include:
- Regioselective Cyclization : Use DEAD (diethyl azodicarboxylate) or DMAD (dimethyl acetylenedicarboxylate) as coupling agents to enhance selectivity. For example, refluxing in ethanol (95% EtOH) for 2 hours achieved 68% yield with high regioselectivity .
- Solvent and Temperature Optimization : Polar solvents like methanol or acetic acid at 20–100°C improve reaction efficiency. Acetic acid at 20°C for 4 hours yielded 86% under reflux conditions .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients is recommended to isolate the compound from byproducts.
Q. Q2: How can spectroscopic techniques (e.g., NMR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- NMR Analysis : Use - and -NMR to verify methyl groups (δ ~2.3–2.5 ppm for CH) and the imidazo-triazine backbone. The carbonyl group (C=O) typically resonates at δ ~160–170 ppm in -NMR .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H] at m/z 208.1 for CHNO) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction provides precise bond lengths and angles, as demonstrated in structurally related imidazo-triazine derivatives .
Advanced Research Questions
Q. Q3: How can contradictory data in pharmacological studies (e.g., variable IC50_{50}50 values) be resolved for this compound?
Methodological Answer:
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies), incubation times (e.g., 48–72 hours), and solvent controls (DMSO ≤0.1%) to minimize variability .
- Dose-Response Curves : Perform triplicate experiments with at least six concentration points to calculate robust IC values. Statistical tools like ANOVA or nonlinear regression (e.g., GraphPad Prism) can identify outliers .
- Mechanistic Follow-Up : Use transcriptomics or proteomics to validate target engagement, reducing reliance on single-endpoint assays .
Q. Q4: What experimental designs are suitable for studying the environmental fate of this compound?
Methodological Answer:
- Longitudinal Studies : Adopt a split-plot design with controlled abiotic (pH, temperature) and biotic (microbial activity) variables to track degradation pathways over time .
- Analytical Methods : Employ LC-MS/MS to quantify parent compounds and metabolites in environmental matrices (soil, water). Detection limits should be ≤1 ppb .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity, following OECD guidelines for reproducibility .
Q. Q5: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets is standard .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases). Validate predictions with mutagenesis studies or SPR (surface plasmon resonance) .
- ADMET Prediction : Tools like SwissADME can estimate solubility, permeability, and metabolic stability to prioritize synthetic analogs .
Q. Q6: What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer and reduce side reactions .
- Green Chemistry Metrics : Optimize atom economy (e.g., using one-pot reactions) and replace hazardous solvents (e.g., acetonitrile with cyclopentyl methyl ether) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
Q. Q7: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Standardized Protocols : Follow OECD 105 guidelines for logP determination using shake-flask/HPLC methods. For solubility, use equilibrium solubility assays in PBS (pH 7.4) .
- Interlaboratory Comparisons : Participate in round-robin testing to harmonize methods. Publish raw data (e.g., via Zenodo) for transparency .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate structural features with observed properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
